3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione
Overview
Description
3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione is a complex organic compound that features an indole moiety and a spirocyclic structure. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . The interaction often involves the indole nucleus, which is an important heterocyclic compound having broad-spectrum biological activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities . These activities range from antiviral to anticancer, and from antioxidant to antidiabetic .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives are generally influenced by their chemical structure, which can affect their bioavailability .
Result of Action
It is known that indole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known, though, that factors such as pH, temperature, and the presence of other molecules can affect the action of indole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting with the formation of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The spirocyclic structure can be introduced through a series of cyclization reactions, often using catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the spirocyclic structure.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid, while reduction can yield various reduced indole derivatives .
Scientific Research Applications
3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-2-carboxylic acid: An oxidation product of indole with different biological activities.
Uniqueness
3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-15(20-11-8-13-6-2-3-7-14(13)20)12-21-16(23)18(19-17(21)24)9-4-1-5-10-18/h2-3,6-7H,1,4-5,8-12H2,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTVYUMKEOPRCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N3CCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331924 | |
Record name | 3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85270864 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
733796-44-6 | |
Record name | 3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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